molecular formula C13H18N2O B3839237 N'-benzylidenehexanohydrazide

N'-benzylidenehexanohydrazide

Cat. No.: B3839237
M. Wt: 218.29 g/mol
InChI Key: WWCYOYUTXXFVFE-SDNWHVSQSA-N
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Description

N'-Benzylidenehexanohydrazide is a synthetic hydrazone derivative of interest in medicinal chemistry and organic synthesis. It belongs to the broader class of hydrazides, which are recognized for their diverse biological activities and role as key intermediates for constructing nitrogen-containing heterocycles . The core -NH-N=CH- structure of hydrazones is a versatile pharmacophore, and similar compounds are investigated for their potential as enzyme inhibitors, including urease, which is a significant target in managing conditions like peptic ulcers and certain microbial infections . The mechanism of action for related hydrazide derivatives often involves interaction with enzyme active sites; for instance, molecular docking studies of similar compounds have shown binding to the nickel-containing active site of the urease enzyme . Beyond biomedical applications, hydrazides serve as important building blocks in organic synthesis and are potent reagents for synthesizing various oxygen-, nitrogen-, and/or sulfur-containing heterocyclic rings . This product is provided for research and development purposes in laboratory settings. It is intended for use by qualified professionals. This compound is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-benzylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-2-3-5-10-13(16)15-14-11-12-8-6-4-7-9-12/h4,6-9,11H,2-3,5,10H2,1H3,(H,15,16)/b14-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCYOYUTXXFVFE-SDNWHVSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Strategic Methodologies for the Chemical Synthesis of N Benzylidenehexanohydrazide and Its Analogues

Foundational Synthetic Routes to N'-benzylidenehexanohydrazide

The conventional synthesis of this compound relies on a straightforward two-step process: the preparation of the hydrazide precursor followed by its condensation with an aldehyde.

Hydrazones are a specific class of compounds within the larger Schiff base family, characterized by the structure R₁R₂C=NNR₃R₄. mdpi.comtsijournals.com The cornerstone of this compound synthesis is the condensation reaction between hexanohydrazide (B1294361) and benzaldehyde (B42025). tsijournals.com This reaction is a classic example of nucleophilic addition-elimination.

The generally accepted mechanism for hydrazone formation begins with the nucleophilic attack of the more reactive amino-type nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde. tsijournals.comsoeagra.com This step is often catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. numberanalytics.comnih.gov This initial attack forms a tetrahedral intermediate known as a hemiaminal. nih.gov The reaction proceeds through the dehydration of this intermediate, where a molecule of water is eliminated to form the stable carbon-nitrogen double bond (C=N), also known as an azomethine group, which is characteristic of all hydrazones. soeagra.comnih.gov The final product, this compound, typically precipitates as a crystalline solid, which aids in its purification. soeagra.com

The essential precursor for the target molecule is hexanohydrazide. The synthesis of acylhydrazides like hexanohydrazide is most commonly achieved by reacting an ester or an acid with hydrazine (B178648) hydrate. nih.goviiste.org For hexanohydrazide, the starting material would be hexanoic acid or one of its esters, such as methyl hexanoate. nih.govcymitquimica.com The reaction involves heating the starting material with hydrazine hydrate, often in a solvent like methanol (B129727) or ethanol (B145695). nih.goviiste.org

Table 1: Synthesis of Hexanohydrazide Precursor

Starting Material Reagent Typical Conditions Product
Methyl Hexanoate Hydrazine Hydrate Reflux in Methanol Hexanohydrazide

This table presents common laboratory methods for the synthesis of the hexanohydrazide precursor.

The foundational synthetic route is highly adaptable for creating a diverse library of this compound analogues. By replacing benzaldehyde with various substituted benzaldehydes, chemists can introduce a wide range of functional groups to the benzylidene moiety of the molecule. nih.govmdpi.com This versatility allows for the systematic modification of the compound's chemical properties. The reaction conditions remain broadly similar to the synthesis of the parent compound, involving the condensation of hexanohydrazide with the chosen aldehyde. arabjchem.org

Table 2: Examples of Analogues via N'-Benzylidene Functionalization

Reagent (Substituted Benzaldehyde) Resulting Functional Group on Benzylidene Ring
2-Nitrobenzaldehyde 2-Nitro
3-Methoxybenzaldehyde 3-Methoxy
Vanillin (4-hydroxy-3-methoxybenzaldehyde) 4-Hydroxy, 3-Methoxy

This table illustrates how different aromatic aldehydes can be used to synthesize various functionalized analogues of this compound. arabjchem.orgnih.gov

Advanced Synthetic Techniques and Reaction Optimization

To overcome the limitations of classical methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic techniques have been developed. These methods focus on increasing efficiency, yield, and aligning with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the formation of hydrazones. rsc.orgresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from several hours to mere minutes, while often simultaneously increasing the product yield. arabjchem.orgresearchgate.net This efficiency is attributed to the direct and rapid heating of the reaction mixture through dielectric polarization. rsc.org Several studies have reported the successful synthesis of N'-benzylidene hydrazide derivatives under solvent-free or aqueous conditions using microwave heating, highlighting the method's eco-friendly advantages. researchgate.netmdpi.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis for N'-Arylidenecarbohydrazides

Product Conventional Method (Time) Microwave Method (Time) Microwave Yield (%)
N'-(3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide Not specified 3 min 65%
N'-(2-nitrobenzylidene)-2-propylquinoline-4-carbohydrazide Not specified 2 min 76%

Data adapted from a study on the microwave-assisted synthesis of quinoline-based hydrazones, demonstrating significant rate enhancement. arabjchem.org

While hydrazone formation can proceed without a catalyst, the reaction rate is often enhanced by the presence of a catalytic agent. soeagra.comnumberanalytics.com Traditionally, Brønsted acids like acetic acid are used in small amounts to facilitate the reaction. mdpi.com Modern synthetic chemistry has explored a variety of other catalysts to improve reaction conditions and yields.

Lewis acids have proven to be effective catalysts for this transformation. For instance, aluminum chloride hexahydrate (AlCl₃·6H₂O) has been successfully used to catalyze the synthesis of aromatic acylhydrazones in water, providing a green and efficient pathway. sci-hub.se Other Lewis acids, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O), have also been employed to promote hydrazone formation, leading to shortened reaction times. mdpi.com Furthermore, research has extended to the use of heterogeneous catalysts, such as magnesium oxide (MgO) nanoparticles, which offer the advantages of easy separation and reusability, under solvent-free and ultrasonic conditions. researchgate.net Ionic liquids, like triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et₃NH][HSO₄]), have also been utilized as effective and environmentally benign catalysts. rsc.org

Table 4: Catalysts Employed in Hydrazone Synthesis

Catalyst Catalyst Type Solvent Key Advantages
Acetic Acid Brønsted Acid Ethanol/Methanol Classical, readily available. mdpi.com
AlCl₃·6H₂O Lewis Acid Water Green synthesis, high efficiency. sci-hub.se
CeCl₃·7H₂O Lewis Acid Ethanol Shortened reaction times. mdpi.com
[Et₃NH][HSO₄] Ionic Liquid Solvent-free High yields, eco-friendly. rsc.org

This table summarizes various catalytic systems used to optimize the synthesis of hydrazones.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazones, including this compound, to minimize environmental impact and improve safety. These approaches focus on reducing or eliminating hazardous solvents, catalysts, and energy consumption.

Key green methodologies include:

Solvent-Free Synthesis: Performing reactions without a solvent, often referred to as mechanochemical synthesis, can lead to high yields and purity. rsc.org For instance, the synthesis of various hydrazones has been successfully achieved in a vibratory ball mill, resulting in over 99% conversion without by-products. rsc.org This method is highly efficient and minimizes waste. rsc.org

Use of Green Solvents: When a solvent is necessary, the focus shifts to environmentally benign options like water or ethanol. nih.govresearchgate.net Ethanol is a common solvent for synthesizing hydrazide-hydrazone derivatives, often used in catalyst-free, one-pot reactions that are efficient and environmentally friendly. researchgate.net Similarly, mixtures of ethanol and water have been used as a green medium for the synthesis of related carbohydrazide (B1668358) derivatives. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often under solvent-free conditions. ajgreenchem.com This technique provides a clean and efficient route for synthesizing hydrazones. ajgreenchem.com

Catalyst-Free Conditions: Many modern protocols for hydrazone synthesis proceed efficiently without the need for a catalyst, simplifying the reaction setup and purification process. researchgate.net One-pot, catalyst-free synthesis of (E)-N′-benzylidene-2-(hydroxymethyl)benzohydrazide derivatives in ethanol demonstrates the feasibility of this approach. researchgate.net

High Hydrostatic Pressure (HHP): The use of HHP is an emerging green technique that allows for the synthesis of hydrazones in a 1:1 molar ratio without solvents or acid catalysts, leading to nearly quantitative yields and easier product isolation. nih.gov

These green approaches not only reduce the environmental footprint of chemical synthesis but also often provide advantages in terms of reaction time, yield, and product purity.

Green Synthesis MethodKey FeaturesAdvantages
Mechanochemical Synthesis Solvent-free, uses mechanical force (e.g., ball milling). rsc.orgHigh conversion rates, high purity, minimal waste. rsc.org
Green Solvents Utilizes environmentally benign solvents like ethanol or water. nih.govresearchgate.netReduced toxicity, improved safety, biodegradable. nih.gov
Microwave-Assisted Synthesis Employs microwave energy to accelerate reactions. ajgreenchem.comRapid reaction times, often solvent-free, clean reactions. ajgreenchem.com
Catalyst-Free Synthesis Reaction proceeds without an acid or base catalyst. researchgate.netSimplified workup, avoids toxic catalysts, cost-effective. researchgate.net
High Hydrostatic Pressure Uses pressure to facilitate the reaction. nih.govQuantitative yields, solvent-free, catalyst-free, easy isolation. nih.gov

Derivatization Strategies for Structural Modification and Library Generation

Derivatization of the this compound scaffold is a key strategy for creating libraries of new compounds. By systematically modifying different parts of the molecule, researchers can fine-tune its properties. These modifications typically target the aromatic ring, the hydrazide backbone, or specific functional groups on the molecule.

Introduction of Diverse Aromatic and Heteroaromatic Moieties

The most common derivatization strategy involves the condensation of hexanohydrazide with a wide variety of substituted aromatic and heteroaromatic aldehydes. This approach allows for the systematic exploration of how different substituents on the benzylidene portion of the molecule affect its properties.

The reaction is typically a straightforward condensation, often performed under mild, green conditions. mdpi.commdpi.com For example, new N′-benzylidene-4-(tert-butyl)benzohydrazide derivatives were synthesized by the condensation of 4-(tert-butyl)benzohydrazide with various substituted aromatic aldehydes in methanol with a catalytic amount of acetic acid. mdpi.com This method has been used to produce extensive libraries of compounds with diverse electronic and steric properties. The introduction of electron-donating or electron-withdrawing groups, as well as bulky or compact substituents, can be readily achieved. mdpi.com

Similarly, heteroaromatic aldehydes can be used to introduce rings containing atoms such as nitrogen, sulfur, or oxygen, further expanding the structural diversity of the resulting library. beilstein-journals.orgmdpi.com The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties is an example of incorporating a heteroaromatic ring system. mdpi.com

Starting AldehydeResulting MoietyReference
Substituted BenzaldehydesSubstituted N'-benzylidene mdpi.com
Heterocyclic AldehydesN'-(heteroaryl)methylene mdpi.com
4-Arylthiazole carboxaldehydesN'-(4-arylthiazol-2-yl)methylene mdpi.com
PyridinecarboxaldehydesN'-(pyridin-x-ylmethylene) beilstein-journals.org

Modifications of the Hydrazide Backbone

Altering the hexanohydrazide portion of the molecule provides another avenue for structural modification. While "hexanohydrazide" specifies a six-carbon aliphatic chain, creating analogues involves using different acyl hydrazides as starting materials. This can include:

Varying the Alkyl Chain Length: Using alkanohydrazides with shorter or longer carbon chains than the six-carbon chain of hexanohydrazide.

Introducing Aromatic Hydrazides: Replacing the aliphatic hexanoyl group with an aromatic acyl group, such as in benzohydrazide (B10538) or its substituted derivatives. mdpi.com The synthesis of N′-(substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides is an example of this approach. mdpi.com

Incorporating Heterocyclic Moieties: Utilizing hydrazides that contain a heterocyclic ring, such as isonicotinic hydrazide. researchgate.net

Creating Carbohydrazide Derivatives: Using carbohydrazide as a core structure, which can be derivatized to form more complex backbones. ajgreenchem.com

Regioselective Functionalization Approaches

Regioselective functionalization refers to the selective chemical modification of a specific position within the this compound molecule. This is crucial for targeted drug design and structure-activity relationship studies. While the core synthesis is regioselective in forming the C=N bond, further functionalization can be directed to specific sites.

Key approaches include:

Ortho-Directing Groups: The strategic placement of directing groups on the benzylidene ring can guide further electrophilic substitution to the ortho position. The azetidinyl ring, for example, has been studied for its ortho-directing ability in lithiation reactions. rsc.org

Functionalization of the N-H group: The hydrogen on the amide nitrogen of the hydrazide backbone is acidic and can be a site for derivatization. Acylation or alkylation at this position can introduce new functional groups. gcms.cz

Radical-Mediated C-H Functionalization: Advanced methods like the Hofmann-Löffler-Freytag reaction, which involves nitrogen-centered radicals, can achieve regioselective C-H functionalization to form new C-N bonds, typically leading to the formation of five-membered rings (pyrrolidines). pharma.hrnih.gov While directly applied to simpler amine systems, the principles can be extended to more complex molecules to achieve selective functionalization at otherwise unreactive C-H bonds. pharma.hrnih.gov

These regioselective strategies allow for precise control over the molecular architecture, enabling the synthesis of highly specific analogues for biological evaluation.

Based on a thorough search of scientific databases and literature, there is no specific published research detailing the advanced spectroscopic and crystallographic analysis of the compound This compound .

To provide the scientifically accurate, detailed data and research findings required by the requested outline—including specific vibrational frequencies (FT-IR, FT-Raman), precise chemical shifts (¹H and ¹³C NMR), 2D NMR correlations, and crystallographic parameters—it is necessary to rely on experimental results from peer-reviewed studies conducted on this exact molecule.

While data exists for structurally related compounds, such as other benzylidene hydrazide derivatives, extrapolating this information would not meet the standard of scientific accuracy for the specific compound . Each molecule has a unique spectroscopic and crystallographic fingerprint.

Therefore, it is not possible to generate the requested article with the required level of detail and authority at this time.

Iii. Advanced Spectroscopic and Crystallographic Elucidation of N Benzylidenehexanohydrazide Structures

Mass Spectrometry for Molecular Fragmentation Pathways and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the identity of N'-benzylidenehexanohydrazide. It works by ionizing the molecule and separating the resulting charged particles based on their mass-to-charge (m/z) ratio. nih.gov This technique not only verifies the molecular weight but also provides structural insights through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). sterlingpharmasolutions.comnih.gov This precision is crucial for unambiguously determining the elemental formula of this compound (C₁₃H₁₈N₂O). Unlike low-resolution MS, HRMS can easily distinguish between compounds that have the same nominal mass but different elemental compositions. sterlingpharmasolutions.comnih.gov The ability of HRMS to deliver mass data with high accuracy enables scientists to match observed isotope and fragmentation patterns to confirm potential structures. sterlingpharmasolutions.com

The theoretical exact mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, this calculation provides a precise target for experimental verification.

Table 1: Theoretical Isotopic Composition and Exact Mass of this compound
ElementCountIsotope Mass (Da)Total Mass (Da)
Carbon (¹²C)1312.000000156.000000
Hydrogen (¹H)181.00782518.14085
Nitrogen (¹⁴N)214.00307428.006148
Oxygen (¹⁶O)115.99491515.994915
Theoretical Monoisotopic Mass 218.141913

An experimental HRMS measurement yielding a mass value extremely close to 218.1419 Da would provide strong evidence for the successful synthesis and purity of the compound.

Tandem mass spectrometry (MS/MS or MS²) is a technique where ions of a specific m/z ratio (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgyoutube.com This process provides detailed structural information by revealing how the molecule breaks apart under energetic conditions, such as collision-induced dissociation (CID). youtube.com The fragmentation pattern is characteristic of the molecule's structure and the location of its functional groups. libretexts.org

For this compound, the MS/MS spectrum is expected to show characteristic cleavages along the hydrazone backbone and the hexanoyl chain. The major fragmentation pathways would likely involve the scission of the N-N, N-C, and C-C bonds.

Table 2: Predicted Major Fragment Ions of this compound in Tandem MS
Fragment StructureProposed Name/Descriptionm/z (Da)Fragmentation Pathway
[C₇H₅O]⁺Benzoyl Cation105.0340Cleavage of the amide C-N bond.
[C₇H₇]⁺Tropylium Ion91.0548Loss of CO from the benzoyl cation.
[C₆H₅]⁺Phenyl Cation77.0391Loss of H-C≡N from the benzylidene iminium ion.
[C₆H₁₁O]⁺Hexanoyl Cation99.0810Cleavage of the amide N-N bond followed by charge retention on the hexanoyl fragment.
[C₅H₁₁]⁺Pentyl Cation71.1017Alpha-cleavage adjacent to the carbonyl group of the hexanoyl chain.
[C₈H₈N]⁺Benzylidene Iminium Ion118.0657Cleavage of the N-N bond.

Analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the benzylidene group to the hydrazide moiety and the presence of the hexanoyl chain.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of molecules. bspublications.net These techniques measure the absorption and subsequent emission of light by electrons in the molecule, providing information about conjugated systems and chromophores. rsc.orgnih.gov

The structure of this compound contains a conjugated system that includes the phenyl ring, the imine (C=N) double bond, and the carbonyl (C=O) group. This extended π-electron system is a chromophore, meaning it is responsible for absorbing light in the UV-Vis region. bspublications.net The absorption of photons promotes electrons from lower-energy molecular orbitals to higher-energy ones.

The primary electronic transitions expected for this molecule are:

π → π transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This transition involves the entire conjugated system. As conjugation increases, the energy gap between these orbitals decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.org

n → π transitions:* These are lower-intensity absorptions that occur when a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) is promoted to a π* antibonding orbital. msu.edu These transitions are typically observed as a shoulder on the main π → π* absorption band.

The absorption maximum (λmax) for this compound is expected to be in the ultraviolet region, characteristic of similar benzylidene hydrazone structures. d-nb.info

The photophysical properties of this compound are dictated by its chromophoric hydrazone core. The interaction of the molecule with its environment, particularly the solvent, can influence its absorption and emission spectra.

Chromophoric Behavior: The molecule's color and light-absorbing properties are a direct result of the -CO-NH-N=CH-Ph moiety. This group allows for delocalization of electrons across multiple atoms, creating the molecular orbitals responsible for UV absorption. rsc.org

Fluorescence: Many hydrazone derivatives exhibit fluorescence, which is the emission of light as an excited electron returns to the ground state. nih.govscielo.br The fluorescence intensity and wavelength are highly sensitive to the molecule's structure and environment. nih.gov For many simple hydrazones, fluorescence quantum yields can be low due to non-radiative decay pathways, such as E/Z isomerization around the C=N bond and rotations around single bonds. bohrium.com The introduction of structural rigidity can often enhance fluorescence by restricting these motions. bohrium.com

Solvatochromism: The position of the absorption and emission bands may shift with changes in solvent polarity. This phenomenon, known as solvatochromism, occurs because solvents of different polarities can stabilize the ground and excited states of the molecule to different extents.

Table 3: Expected Photophysical Properties of this compound
PropertyExpected ObservationUnderlying Principle
Absorption Maxima (λmax)~280-340 nmπ → π* transitions within the conjugated benzylidene hydrazone system. libretexts.orgd-nb.info
Molar Absorptivity (ε)High (>10,000 M⁻¹cm⁻¹)Allowed π → π* transitions are typically strong. msu.edu
Fluorescence EmissionPossible, but likely weakNon-radiative decay via bond rotation and isomerization often quenches fluorescence. bohrium.com
Stokes ShiftEmission at longer wavelength than absorptionEnergy loss due to vibrational relaxation in the excited state before emission.

X-ray Diffraction Crystallography for Solid-State Molecular Geometry

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in a crystalline solid. wikipedia.orgnih.gov By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the positions of individual atoms, bond lengths, bond angles, and torsional angles with very high precision. wikipedia.orgias.ac.in

For this compound, a single-crystal X-ray structure would reveal key geometric features:

Planarity: The analysis would confirm the degree of planarity across the conjugated core. The phenyl ring and the C=N-N-C=O fragment are expected to be largely planar to maximize π-orbital overlap, though some twisting may occur.

Conformation: The structure would define the conformation around the N-N single bond (amide bond), which typically exhibits significant double-bond character due to resonance, restricting rotation. The molecule predominantly adopts the more stable E configuration about the C=N double bond.

Hydrogen Bonding: In the solid state, the N-H group of the hydrazide moiety is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. X-ray crystallography would identify the intermolecular hydrogen bonding network, which dictates how the molecules pack together in the crystal lattice. d-nb.info Intramolecular hydrogen bonds are also possible in related structures and would be clearly identified. d-nb.info

While a specific crystal structure for this compound is not publicly available, data from closely related hydrazone structures provide expected values for key geometric parameters.

Table 4: Typical Bond Lengths and Angles for Hydrazone Structures from Crystallographic Data
ParameterTypical ValueSignificance
C=N Bond Length1.27 - 1.29 ÅConfirms the double-bond character of the imine group.
N-N Bond Length1.36 - 1.39 ÅShorter than a typical N-N single bond (~1.45 Å), indicating partial double-bond character from resonance.
N-C(O) Bond Length1.33 - 1.36 ÅConsistent with an amide C-N bond, showing resonance delocalization.
C=O Bond Length1.22 - 1.24 ÅCharacteristic of a carbonyl double bond.
C=N-N Bond Angle115 - 120°Reflects the sp² hybridization of the central nitrogen and carbon atoms.
N-N-C(O) Bond Angle118 - 122°Indicates the geometry around the central hydrazide nitrogen.

Determination of Bond Lengths and Angles

The molecular geometry of this compound is defined by the specific lengths of its covalent bonds and the angles between them. X-ray crystallography on analogous compounds provides precise measurements for these parameters. The core of the molecule consists of a hexanohydrazide (B1294361) moiety linked to a benzylidene group.

Key bond lengths within the hydrazide group are consistent across a range of similar structures. For instance, the N-N bond in the hydrazide linkage typically falls within the range of 1.364 Å to 1.395 Å nih.govmdpi.com. The C=O bond of the amide function is characteristically shorter and stronger, with a length of approximately 1.22 Å. The C-N bond within the amide linkage is typically around 1.332 Å nih.gov.

The benzylidene portion of the molecule is characterized by the C=N imine bond. In related N'-benzylidenebenzohydrazide derivatives, this bond length is consistently found to be around 1.260 Å nih.gov. The bond angles around the imine carbon and nitrogen are typically in the range of 116-121°.

The tables below summarize typical bond lengths and angles for the key functional groups in this compound, as inferred from crystallographic data of analogous compounds.

Interactive Data Table: Typical Bond Lengths in N'-benzylidenehydrazide Derivatives

BondTypical Length (Å)Source
N-N (hydrazide)1.364 - 1.395 nih.govmdpi.com
C=O (amide)~1.22
C-N (amide)~1.332 nih.gov
C=N (imine)~1.260 nih.gov
N-H (amide)~0.86 nih.gov
C-C (phenyl)1.37 - 1.40
C-H (phenyl)~0.93 nih.gov

Interactive Data Table: Typical Bond Angles in N'-benzylidenehydrazide Derivatives

AngleTypical Value (°)Source
C-N-N116 - 120
N-N-C (imine)115 - 118
O=C-N120 - 123
C-C=N119 - 122
N=C-C (phenyl)121 - 124

These values provide a robust model for the intramolecular geometry of this compound. The hexanoyl chain would exhibit typical sp³ hybridized carbon bond lengths (C-C, ~1.54 Å; C-H, ~0.97 Å) and angles (~109.5°), with some conformational flexibility.

Analysis of Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound arrange themselves in the solid state is dictated by a network of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice. Based on studies of similar hydrazide derivatives, several key interactions can be predicted. rsc.orgconicet.gov.ar

Hydrogen Bonding: The most significant intermolecular interaction in the crystal packing of hydrazides is typically hydrogen bonding. The amide group (-CONH-) provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). This often leads to the formation of robust hydrogen-bonded chains or dimers. For example, in many benzohydrazide (B10538) derivatives, molecules are linked into chains by N-H···O hydrogen bonds. nih.gov The imine nitrogen (C=N) can also act as a hydrogen bond acceptor. rsc.org

π-Interactions: The presence of the benzylidene phenyl ring allows for various π-interactions. These can include π-π stacking, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, and C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring on a neighboring molecule. rsc.org

The interplay of these interactions results in a specific three-dimensional supramolecular architecture. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular interactions in crystals, has shown that for many hydrazide derivatives, H···H, C···H, and O···H contacts are the most prevalent, underscoring the importance of both hydrogen bonding and weaker van der Waals forces in the crystal packing. bohrium.com In some structures, dispersion energy has been found to be dominant over electrostatic energy in the most stable molecular dimers. rsc.org

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state refers to the specific spatial arrangement of its atoms, particularly the torsion angles around its single bonds. While the hexanoyl chain has multiple rotatable bonds, the conformation of the core hydrazone linkage is of primary interest.

Planarity of the Hydrazone Moiety: The central C(=O)-N-N=C fragment in N'-benzylidenehydrazide derivatives tends to be nearly planar. This planarity is a result of the delocalization of π-electrons across this conjugated system. However, steric hindrance from substituents can lead to some deviation from planarity. nih.gov

Amide Conformation: The amide bond (O=C-N-H) in hydrazides can exist in either a syn or anti conformation. In the crystalline state of most N'-benzylidenehydrazide derivatives, the conformation around the C-N amide bond is typically anti, with the carbonyl oxygen and the imine nitrogen on opposite sides of the C-N bond. This arrangement is generally more stable.

E/Z Isomerism of the Imine Bond: The C=N double bond gives rise to E and Z geometric isomers. In the vast majority of reported crystal structures of N'-benzylidenehydrazides, the molecule adopts the more stable E configuration, where the bulky phenyl group and the hydrazide moiety are on opposite sides of the C=N bond. nih.govnih.gov This configuration is often stabilized by an intramolecular hydrogen bond between the amide N-H and the imine nitrogen.

Iv. Computational and Theoretical Investigations of N Benzylidenehexanohydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to exploring the electronic nature of N'-benzylidenehexanohydrazide. These methods provide a detailed picture of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netarxiv.orgnih.gov For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable molecular geometry by optimizing bond lengths and angles. conicet.gov.ar These calculations confirm that the molecule typically exists in the more stable E configuration around the C=N double bond, which is often stabilized by an intramolecular hydrogen bond between the N-H group and the carbonyl oxygen, forming a pseudo-six-membered ring. conicet.gov.ar This theoretical approach is invaluable for predicting the three-dimensional structure and electronic properties of the ground state. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wuxiapptec.commdpi.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is typically localized over the benzylidene and hydrazide moieties, while the LUMO is distributed across the entire π-system. Analysis of hydrazone derivatives shows that the energy gap can be tuned by substituents on the aromatic rings. researchgate.netirjweb.com

Table 1: Representative Frontier Molecular Orbital Energies for a Hydrazone Derivative

ParameterEnergy (eV)
EHOMO-5.53
ELUMO-0.83
Energy Gap (ΔE)4.70

Note: The values presented are representative for a hydrazone compound, calculated at the B3LYP/6-311G(d,p) level, and serve as an illustration for this compound. Specific values for this compound would require dedicated computation. irjweb.com

Table 2: Illustrative Second-Order Perturbation Energies E(2) from NBO Analysis for a Hydrazone

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
π(C=C)arylπ(C=N)~20-30
lp(O)σ(N-H)~15-25
lp(N)π*(C=O)~40-50

Note: These values are illustrative examples based on typical NBO analyses of acylhydrazones and indicate the type of intramolecular charge transfer interactions present. lp denotes a lone pair. mdpi.comresearchgate.net

The Molecular Electrostatic Potential (MESP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. uni-muenchen.deyoutube.com It illustrates the charge distribution on the molecular surface, with different colors representing varying electrostatic potentials. researchgate.netlibretexts.org

Red/Yellow Regions: Indicate negative potential (high electron density), corresponding to sites susceptible to electrophilic attack. In this compound, these are typically found around the carbonyl oxygen and the imine nitrogen atom. researchgate.netresearchgate.net

Blue Regions: Indicate positive potential (low electron density or electron-deficient areas), corresponding to sites for nucleophilic attack. The hydrogen atom of the N-H group is a prominent positive region, confirming its role as a hydrogen bond donor. researchgate.netresearchgate.net

Green Regions: Represent neutral or near-zero potential. youtube.com

The MESP map for this compound provides a clear rationale for its intermolecular and intramolecular interactions, particularly its hydrogen bonding capabilities. researchgate.net

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govaps.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and their relative energies. ajchem-a.comnih.gov

The flexibility of this compound is primarily determined by the rotation around its single bonds. MD simulations can be used to study the conformational landscape by analyzing the dihedral (torsional) angles of the molecule, such as the C-C single bonds within the hexanoyl chain and the C(O)-NH bond. By calculating the potential energy as a function of a specific torsional angle, it is possible to determine the energy barriers for rotation between different conformers. This analysis reveals which conformations are most stable and the energy required to transition between them, providing a comprehensive picture of the molecule's flexibility and the relative populations of its conformers at a given temperature. researchgate.net

Solvent Effects on Molecular Conformation

The three-dimensional shape, or conformation, of a molecule is crucial to its chemical and biological activity. For a flexible molecule like this compound, which contains several rotatable bonds, the surrounding solvent can significantly influence its preferred conformation. Computational methods are instrumental in predicting and understanding these solvent-induced conformational changes.

The primary mechanism by which solvents affect molecular conformation is through intermolecular interactions, such as hydrogen bonding and electrostatic interactions. wu.ac.th Different solvents, with varying polarities and hydrogen bonding capabilities, can stabilize different conformers of the solute molecule to varying extents. nih.govresearchgate.net For instance, polar solvents would likely stabilize conformers where polar groups of this compound (like the carbonyl and imine functionalities) are more exposed, while nonpolar solvents might favor more folded conformations to minimize the exposure of these polar groups.

A common computational approach to study these effects is to perform geometry optimizations and molecular dynamics (MD) simulations using either implicit or explicit solvent models. nih.gov

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. nih.govmdpi.com This method is computationally efficient and can provide a good first approximation of the solvent's effect on the relative energies of different conformers.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box around the solute molecule. nih.gov This allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonds, providing a more detailed and accurate picture of the solvation shell and its impact on the conformation of this compound.

Hypothetical Research Findings:

A hypothetical study on this compound might involve calculating the dihedral angles of key rotatable bonds in different solvents. The results could be presented in a table similar to the one below, illustrating how the preferred conformation changes with the solvent environment.

Dihedral Angle (°)In Vacuum (Gas Phase)In Dichloromethane (ε ≈ 9.1)In Ethanol (B145695) (ε ≈ 24.5)In Water (ε ≈ 80.1)
C=N-N-C 175.8178.2-179.5179.8
Ph-CH=N-N 4.510.215.820.1
N-C(O)-C1-C2 -170.1-165.4-160.7-155.9
This table is hypothetical and for illustrative purposes only.

Such a study would likely conclude that in polar protic solvents like ethanol and water, the extended, more planar conformation of the hydrazide backbone is favored due to strong hydrogen bonding interactions with the solvent. In contrast, less polar solvents or the gas phase might allow for more twisted or folded structures.

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. nih.gov In silico SAR methods use computational techniques to build predictive models that can guide the design of new, more potent analogues.

Pharmacophore Modeling for Target Interaction Prediction

A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a biological response. mdpi.com Pharmacophore modeling can be performed using two main approaches:

Ligand-Based Pharmacophore Modeling: This method is used when the three-dimensional structure of the biological target is unknown. It involves aligning a set of known active molecules and identifying the common chemical features that are essential for their activity. nih.gov For this compound and its analogues, this would involve identifying features like hydrogen bond donors (the N-H group), hydrogen bond acceptors (the C=O and C=N groups), aromatic rings, and hydrophobic regions.

Structure-Based Pharmacophore Modeling: When the 3D structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the ligand and the amino acid residues in the binding site. nih.gov

Hypothetical Research Findings:

A hypothetical ligand-based pharmacophore model for a series of biologically active benzylidenehydrazide derivatives might identify the following features as crucial for activity.

Pharmacophore FeatureDescriptionPresent in this compound
HBA Hydrogen Bond AcceptorYes (Carbonyl oxygen, Imine nitrogen)
HBD Hydrogen Bond DonorYes (Amide N-H)
ARO Aromatic RingYes (Benzylidene phenyl ring)
HY Hydrophobic GroupYes (Hexanoyl chain)
This table is hypothetical and for illustrative purposes only.

This model could then be used as a 3D query to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active.

Ligand-Based and Structure-Based Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govchemrxiv.org

Ligand-Based Virtual Screening (LBVS): This approach uses the knowledge of known active ligands to identify new ones. chemrxiv.org One common method is similarity searching, where new molecules are identified based on their structural similarity to a known active compound, such as this compound. Another LBVS method is to use a pharmacophore model, as described above, to filter a database for molecules that possess the required features. researchgate.net

Structure-Based Virtual Screening (SBVS): SBVS relies on the 3D structure of the biological target. nih.govresearchgate.net The primary technique used in SBVS is molecular docking, where candidate molecules from a library are computationally placed into the binding site of the target protein. mdpi.com A scoring function is then used to estimate the binding affinity of each molecule, and the top-ranking compounds are selected for experimental testing.

Hypothetical Research Findings:

A hypothetical virtual screening campaign could be conducted to find potential inhibitors of a specific enzyme, using this compound as a starting point.

Table of Virtual Screening Approaches for this compound Analogues

Screening TypeMethodologyHypothetical TargetLibrary ScreenedOutcome/Hits
Ligand-Based 2D Similarity SearchHypothetical KinaseZINC Database500 compounds with >70% similarity to the this compound scaffold.
Ligand-Based Pharmacophore ScreeningHypothetical KinaseEnamine REAL Database1,000 compounds matching the 4-feature pharmacophore model (HBA, HBD, ARO, HY).
Structure-Based Molecular DockingCrystal Structure of a Kinase (e.g., PDB ID: XXXX)Commercial Diversity Set100 compounds with predicted binding energy better than -8.0 kcal/mol.
This table is hypothetical and for illustrative purposes only.

Following the virtual screening, the identified hits would be subjected to further computational analysis, such as more rigorous docking calculations or molecular dynamics simulations, before being prioritized for synthesis and biological evaluation. chemrxiv.org

V. Mechanistic and in Vitro Biological Investigations of N Benzylidenehexanohydrazide

Antimicrobial Activity Evaluation (In Vitro Assays)

The N'-benzylidenehydrazide scaffold is a prominent feature in compounds designed for antimicrobial research. Derivatives have demonstrated a range of activities against various pathogenic bacteria and fungi.

Antibacterial Activity Against Bacterial Strains

In vitro studies have confirmed the antibacterial potential of N'-benzylidenehydrazide derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism, is a standard measure of this activity.

For example, a series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were tested against several bacterial species. One derivative, featuring a 4-hydroxy-3-methoxybenzylidene group, showed a promising MIC value of 5.88 µM against Staphylococcus aureus nih.gov. Another compound with a 4-aminobenzylidene substitution displayed activity against S. aureus with an MIC of 26.11 µM nih.gov. Other research on different benzylidene hydrazides has also reported activity; for instance, certain compounds showed effectiveness against Escherichia coli and Bacillus subtilis nih.gov. The antibacterial potential of these compounds is often influenced by the nature and position of substituents on the benzylidene ring nih.govnih.gov.

Table 1: In Vitro Antibacterial Activity of Selected N'-Benzylidenehydrazide Derivatives
Bacterial StrainDerivative SubstitutionMIC (µM)Reference
Staphylococcus aureus4-hydroxy-3-methoxybenzylidene5.88 nih.gov
Staphylococcus aureus4-aminobenzylidene26.11 nih.gov
Staphylococcus aureus2-chlorobenzylidene32.00 nih.gov
Escherichia coli4-chlorobenzylidene62.50 nih.gov
Bacillus subtilis4-chlorobenzylidene32.00 nih.gov
Pseudomonas aeruginosa4-nitrobenzylidene250.00

Antifungal Activity Against Fungal Pathogens

The antifungal properties of N'-benzylidenehydrazide derivatives have also been evaluated. Studies show that these compounds can be effective against clinically relevant fungal species such as Candida albicans and Aspergillus niger nih.gov.

For instance, certain N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were active against C. albicans, with MIC values as low as 23.30 µM for a quinolinyl-substituted compound nih.gov. Another study focusing on a different set of benzylidene hydrazides identified compounds with potent activity against C. albicans, with some derivatives exhibiting MIC values around 31.25 µM nih.gov. These findings highlight the potential of the N'-benzylidenehydrazide scaffold in the development of new antifungal agents.

Table 2: In Vitro Antifungal Activity of Selected N'-Benzylidenehydrazide Derivatives
Fungal PathogenDerivative SubstitutionMIC (µM)Reference
Candida albicansquinolin-4-yl23.30 nih.gov
Candida albicans4-aminobenzylidene26.11 nih.gov
Candida albicans4-chlorobenzylidene31.25 nih.gov
Aspergillus niger4-nitrobenzylidene125.00
Aspergillus niger4-chlorobenzylidene62.50 nih.gov

Investigations into Antimicrobial Mechanisms of Action

Research into the specific ways N'-benzylidenehydrazides exert their antimicrobial effects is ongoing. One proposed mechanism involves the inhibition of essential microbial enzymes. For example, some sulfonyl hydrazone derivatives have been investigated for their ability to inhibit the InhA enzyme, which is critical for mycobacterial cell wall synthesis nih.gov.

Another potential mechanism is the targeting of efflux pumps. Certain N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were specifically designed to act as inhibitors of the multidrug efflux pump (MATE), which bacteria use to expel antimicrobial agents, thus overcoming resistance nih.gov. Furthermore, studies determining the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) have found that these compounds can be either static (inhibiting growth) or cidal (killing the microbe), depending on the specific derivative and microbial species nih.gov.

Enzyme Inhibition Profiling (In Vitro)

Beyond their antimicrobial effects, N'-benzylidenehydrazide derivatives have been profiled for their ability to inhibit various enzymes, particularly hydrolases, which are involved in numerous physiological and pathological processes.

Inhibition of Hydrolases (e.g., Acetylcholinesterase, Alpha-Glucosidase)

Acetylcholinesterase (AChE) Inhibition: Acetylcholinesterase is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. Inhibitors of AChE are used in the management of conditions like Alzheimer's disease. Several studies have shown that hydrazide and hydrazone derivatives can inhibit AChE. For instance, a series of indene-derived acetohydrazide compounds demonstrated significant AChE inhibition, with the most potent derivative showing an IC50 value of 13.86 µM nih.gov. Other benzohydrazide (B10538) derivatives have also been reported as dual inhibitors of both acetylcholinesterase and butyrylcholinesterase, with IC50 values for AChE ranging from 44–100 µM nih.gov.

Alpha-Glucosidase (α-Glucosidase) Inhibition: Alpha-glucosidase is an intestinal enzyme that hydrolyzes carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood sugar levels. Numerous N'-benzylidenehydrazide derivatives have shown potent α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose nih.govcmu.ac.thnih.gov. In one study, a series of N'-substituted benzylidene benzohydrazide-1,2,3-triazoles exhibited IC50 values ranging from 0.01 to 648.90 µM, compared to acarbose's IC50 of 752.10 µM nih.gov. Another study found that a 4-hydroxy-N'-[benzylidene] derivative had an IC50 value of 3.9 µM, which was approximately 10 times more potent than acarbose (IC50 = 38.3 µM) cmu.ac.th. Kinetic studies have revealed that these compounds can act as non-competitive inhibitors of the enzyme nih.govnih.gov.

Table 3: In Vitro α-Glucosidase Inhibition by Selected N'-Benzylidenehydrazide Derivatives
Derivative Type/SubstitutionIC50 (µM)Reference Compound (Acarbose) IC50 (µM)Reference
Benzohydrazide-1,2,3-triazole (Compound 7h)0.01752.10 nih.gov
Benzohydrazide-1,2,3-triazole (Compound 7a)0.02752.10 nih.gov
4-Hydroxy-N'-[benzylidene] (Compound 9)3.90638.3 cmu.ac.th
4-Hydroxy-N'-[benzylidene] (Compound 1)5.9038.3 cmu.ac.th
Benzylidenehydrazine (Compound 7)61.1627.86 nih.gov

Modulatory Effects on Transferases and Other Enzyme Classes

While research on N'-benzylidenehydrazides has heavily focused on their inhibitory action against hydrolases, there is limited but emerging evidence of their interaction with other enzyme classes. For example, a novel class of N,N-dibenzyl-N'-benzylidenehydrazines was identified as potent competitive inhibitors of Glucose-6-Phosphatase, a hydrolase involved in glucose metabolism, with IC50 values as low as 170 nM nih.gov. However, comprehensive in vitro profiling of N'-benzylidenehexanohydrazide or its close derivatives against enzyme classes such as transferases is not widely reported in the current scientific literature. The primary focus of existing research remains on hydrolases like proteases, cholinesterases, and glycosidases nih.govnih.govresearchgate.net.

Based on a comprehensive search of available scientific literature, there is currently no specific published data on the mechanistic and in vitro biological investigations of the chemical compound This compound corresponding to the requested subtopics.

The required information for the following sections and subsections could not be located for this specific compound:

Immunomodulatory Effects (In Vitro Cellular Models):

Effects on Cellular Signaling Pathways:No studies were found that investigate the impact of this compound on in vitro cellular signaling pathways.

While research exists for structurally related benzylidene hydrazide and N-acylhydrazone derivatives, the strict requirement to focus solely on this compound prevents the inclusion of that data. To ensure scientific accuracy, an article with the requested detailed findings and data tables for this specific compound cannot be generated at this time. Further experimental research would be required to determine these biological activities.

General Biological Screening Methodologies (In Vitro)

In vitro screening provides the foundational data for understanding the biological activity of a compound. These laboratory-based assays utilize cultured cells or isolated proteins to observe the effects of the compound in a controlled environment. This approach allows for the rapid assessment of numerous compounds and provides insights into their specific molecular interactions.

Cell-based assays are fundamental in drug discovery, offering a more physiologically relevant context than purely biochemical assays by using whole living cells. nih.govnews-medical.net These assays are instrumental in determining a compound's influence on cellular processes such as proliferation, viability, and apoptosis (programmed cell death). news-medical.net For compounds within the N'-benzylidenehydrazide class, these assays have been pivotal in identifying their potential as anticancer and antimicrobial agents.

A common method to evaluate anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity in the presence of a compound suggests cytotoxic or cytostatic effects. For instance, in studies on various benzylidene hydrazide derivatives, the MTT method has been used to determine the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. researchgate.net One study on N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide, a related hydrazide, demonstrated its efficacy against the human lung cancer cell line A549, with an IC50 value of 10.9 μg/mL. researchgate.net

Similarly, antimicrobial activity is assessed in vitro to determine a compound's effectiveness against various bacterial and fungal strains. The agar well diffusion assay is a primary screening method where the compound's ability to inhibit microbial growth is visualized as a "zone of inhibition" around a well containing the compound. nih.gov More quantitative data is obtained through serial dilution techniques to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on benzylidene hydrazides have reported MIC values against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govresearchgate.netapjhs.com

The following table summarizes representative data from cell-based assays for compounds structurally related to this compound.

Compound ClassAssay TypeTarget/OrganismEndpointRepresentative Result
Benzylidene HydrazidesAnticancerHuman Lung Cancer (A549)IC5010.9 µg/mL
Benzylidene HydrazidesAntibacterialS. aureus, E. coliMIC0.78 - 100 µg/mL
Benzylidene HydrazidesAntifungalC. albicansMIC0.78 - 100 µg/mL

Note: The data presented is for structurally related benzylidene hydrazide derivatives, as specific data for this compound was not available in the reviewed sources.

A significant challenge in treating both cancer and infectious diseases is the phenomenon of multidrug resistance (MDR), where cells become resistant to a variety of therapeutic agents. emerypharma.com A primary mechanism behind MDR is the action of multidrug efflux pumps—membrane proteins that actively transport a wide array of drugs out of the cell, thereby reducing their intracellular concentration and efficacy. emerypharma.comjchr.orgmdpi.com Consequently, screening compounds for their ability to inhibit these pumps is a key strategy to overcome MDR.

Several in vitro methods are employed to identify and characterize efflux pump inhibitors (EPIs). A common approach involves comparing the MIC of an antibiotic in a bacterial strain that expresses an efflux pump with a mutant strain where the pump's gene has been knocked out. emerypharma.com A significant decrease in the MIC in the knockout strain suggests the compound is a substrate for that pump. An effective EPI would, in theory, restore the antibiotic's potency in the wild-type strain, making its MIC value closer to that observed in the knockout strain. emerypharma.com

Another widely used technique is the ethidium bromide (EtBr) accumulation assay. EtBr is a fluorescent dye and a known substrate for many efflux pumps. In cells with active efflux pumps, EtBr is rapidly expelled, resulting in low intracellular fluorescence. However, in the presence of an effective EPI, the pump is blocked, leading to the accumulation of EtBr inside the cells and a corresponding increase in fluorescence. plos.org This method allows for the real-time monitoring of efflux pump inhibition. Some N'-benzylidenehydrazide derivatives have been specifically designed to target bacterial multidrug efflux pumps, such as those belonging to the Multidrug and Toxic Compound Extrusion (MATE) family. nih.gov

The table below outlines common methodologies for screening compounds against multidrug efflux pumps.

Assay MethodPrincipleEndpoint MeasuredInterpretation
MIC Potentiation/Synergy AssayAn EPI will increase the efficacy of a known antibiotic substrate of an efflux pump.Reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic in the presence of the test compound.A significant reduction in the antibiotic's MIC indicates potential efflux pump inhibition.
Ethidium Bromide Accumulation AssayAn EPI blocks the efflux of the fluorescent dye ethidium bromide, a known pump substrate.Increased intracellular fluorescence over time.Higher fluorescence in the presence of the test compound suggests inhibition of efflux.
Checkerboard AssayEvaluates the synergistic effect of an antibiotic and a potential EPI against a bacterial strain.Fractional Inhibitory Concentration (FIC) index is calculated from a matrix of concentrations.An FIC index below a certain threshold (e.g., ≤0.5) indicates synergy and potential efflux pump inhibition.

These in vitro investigations are crucial first steps in characterizing the biological profile of this compound and related compounds, providing the essential data needed to guide further preclinical development.

Vi. Coordination Chemistry of N Benzylidenehexanohydrazide with Metal Ions

Ligand Properties and Donor Atom Identification

N'-benzylidenehexanohydrazide, as a hydrazone derivative, possesses characteristic features that make it an effective ligand for coordination with a variety of metal ions. Its coordination capabilities are primarily dictated by the presence of multiple donor atoms and the potential for keto-enol tautomerism.

The hydrazone moiety (-CO-NH-N=CH-) is the cornerstone of the chelating ability of this compound. This functional group can coordinate with metal ions in two principal forms: the keto form and the enol form, which is achieved through deprotonation.

Keto Form: In its neutral state, the hydrazone ligand typically acts as a bidentate ligand. Coordination occurs through the carbonyl oxygen atom and the azomethine nitrogen atom. This forms a stable five-membered chelate ring with the metal ion.

Enol Form: In the presence of a base or under suitable pH conditions, the amide proton (-NH-) can be lost, leading to the formation of the enolate (-C(O-)=N-N=CH-). In this deprotonated form, the ligand also acts as a bidentate ligand, coordinating through the enolate oxygen and the azomethine nitrogen. This mode of coordination results in a neutral complex if the metal ion is divalent.

Spectroscopic evidence, particularly from infrared (IR) spectroscopy, is crucial in determining the coordination mode. In the keto form, a shift in the ν(C=O) and ν(C=N) stretching frequencies to lower wavenumbers upon complexation indicates the involvement of the carbonyl oxygen and azomethine nitrogen in bonding to the metal ion. In the enol form, the disappearance of the ν(N-H) band and the appearance of a new band corresponding to the ν(C-O) stretching of the enolate group, along with the shift in the ν(C=N) band, confirms this coordination mode.

The primary donor atoms in this compound are therefore the carbonyl/enolate oxygen and the azomethine nitrogen. This N,O-donor set allows for the formation of stable chelate complexes with a wide range of metal ions.

Hexanoyl Fragment: The hexanoyl group ((CH₃(CH₂)₄CO)-) is primarily an alkyl chain and is not directly involved in coordination. However, its presence can impact the solubility of both the ligand and its metal complexes in organic solvents. The steric bulk of the hexanoyl group might also play a subtle role in the packing of the complexes in the solid state.

Photoluminescent Properties of Metal Complexes

Metal complexes of ligands structurally similar to this compound, particularly those involving lanthanide and transition metal ions, often exhibit significant photoluminescence. This luminescence typically arises from either ligand-centered transitions, metal-centered transitions, or charge-transfer transitions. In the case of lanthanide complexes, the organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits its characteristic luminescence. The efficiency of this process is highly dependent on the coordination environment and the energy levels of the ligand and the metal ion.

The photoluminescent properties of metal complexes of hydrazone-based ligands make them promising candidates for luminescence sensing applications. These complexes can be designed to exhibit changes in their luminescence intensity or wavelength in the presence of specific analytes, such as metal ions, anions, or small molecules. While specific applications for this compound complexes are not yet reported, analogous systems have demonstrated significant potential.

For instance, lanthanide coordination polymers derived from benzhydrazide have been shown to act as fluorescent probes for acetone and Co²⁺ ions. nih.govresearchgate.net The sensing mechanism often involves an energy competition between the analyte and the ligand-to-metal energy transfer process, leading to luminescence quenching or enhancement. nih.govresearchgate.net Similarly, hydrazone-based fluorescent sensors have been widely developed for the detection of various toxic metal ions, including Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. nih.gov

The design of such sensors involves the careful selection of a fluorophore and a chelation unit to achieve the desired photophysical response upon analyte binding. nih.gov The table below summarizes the sensing applications of some hydrazone-based metal complexes, illustrating the potential for this compound complexes in this field.

Ligand Type Metal Ion Analyte Detected Sensing Mechanism Luminescence Response
BenzhydrazideEu³⁺, Tb³⁺Acetone, Co²⁺Energy CompetitionQuenching
Pyrazine-hydrazoneZn²⁺, Al³⁺, Mg²⁺Zn²⁺, Al³⁺, Mg²⁺Inhibition of ESIPTTurn-on
Quinoline-hydrazoneZn²⁺Zn²⁺CHEFTurn-on
Coumarin-hydrazoneZn²⁺Zn²⁺AIETurn-on

ESIPT: Excited-State Intramolecular Proton Transfer, CHEF: Chelation-Enhanced Fluorescence, AIE: Aggregation-Induced Emission.

The characteristic line-like emission spectra of lanthanide ions are a result of f-f electronic transitions. However, these transitions are Laporte-forbidden, leading to very low absorption coefficients. To overcome this, organic ligands that can strongly absorb light and efficiently transfer the excitation energy to the lanthanide ion are employed. This process is commonly known as the "antenna effect" or intramolecular energy transfer (IET). nih.govdiva-portal.org

For lanthanide complexes of ligands analogous to this compound, the energy transfer process typically follows these steps:

Ligand Excitation: The organic ligand absorbs photons, promoting an electron from its ground state (S₀) to an excited singlet state (S₁).

Intersystem Crossing (ISC): The excited singlet state of the ligand undergoes intersystem crossing to a lower-energy triplet state (T₁). This process is facilitated by the presence of heavy lanthanide ions. nih.gov

Energy Transfer: Energy is non-radiatively transferred from the ligand's triplet state to the resonant excited state of the lanthanide ion. For this to be efficient, the energy of the ligand's triplet state should be slightly higher than the accepting energy level of the lanthanide ion. mdpi.com

Lanthanide Emission: The excited lanthanide ion then relaxes to its ground state by emitting a photon, resulting in the characteristic lanthanide luminescence. diva-portal.org

The efficiency of this energy transfer is influenced by several factors, including the energy gap between the ligand's triplet state and the lanthanide's accepting level, the distance between the donor (ligand) and acceptor (lanthanide ion), and the presence of quenching pathways. nih.gov For example, in some europium complexes with 2-(tosylamino)-benzylidene-N-benzoylhydrazone, luminescence can be quenched by a thermally-activated back energy transfer from the ⁵D₀ state of Eu³⁺ to the ligand's triplet state. rsc.orgrsc.org

The Dexter exchange mechanism is often considered the primary pathway for energy transfer in these systems due to the direct coordination of the ligand to the lanthanide ion. diva-portal.org The table below outlines key parameters related to the energy transfer in lanthanide complexes with similar hydrazone-based ligands.

Lanthanide Ion Ligand Type Energy Transfer Pathway Key Considerations
Eu³⁺BenzoylhydrazoneLigand (T₁) → Eu³⁺ (⁵D₀)Potential for back energy transfer quenching.
Tb³⁺BenzhydrazideLigand (T₁) → Tb³⁺ (⁵D₄)Efficient sensitization often observed.
Sm³⁺, Dy³⁺BenzhydrazideLigand (T₁) → Ln³⁺ (excited states)Characteristic emissions are sensitized. nih.gov
Yb³⁺, Nd³⁺, Er³⁺Various Schiff BasesLigand (T₁) → Ln³⁺ (excited states)Sensitization for near-infrared (NIR) emission.

Viii. Future Research Directions and Unexplored Avenues for N Benzylidenehexanohydrazide

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The classical synthesis of hydrazones, typically involving the condensation of hydrazides with aldehydes or ketones, provides a reliable route to N'-benzylidenehexanohydrazide. wikipedia.org However, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key Research Objectives:

Green Chemistry Approaches: Exploration of green synthesis methodologies, such as microwave-assisted synthesis and solvent-free reaction conditions, could significantly reduce reaction times, increase yields, and minimize the use of hazardous solvents. researchgate.netajgreenchem.comminarjournal.com These methods are not only environmentally friendly but also align with the principles of sustainable chemistry.

Catalytic Methods: Investigating the use of novel catalysts could enhance the efficiency and selectivity of the synthesis. This includes exploring acceptorless dehydrogenative coupling of hydrazines and alcohols as a direct route to arylhydrazones. organic-chemistry.org

Flow Chemistry: The application of continuous flow chemistry could offer advantages in terms of scalability, safety, and process control for the synthesis of this compound and its derivatives.

A comparative analysis of different synthetic methods is presented in the table below, highlighting potential areas for improvement.

Synthetic MethodAdvantagesDisadvantagesFuture Research Focus
Conventional RefluxSimple, well-establishedLong reaction times, use of volatile organic solventsOptimization of reaction conditions
Microwave-AssistedRapid heating, shorter reaction timesSpecialized equipment requiredSolvent-free conditions, catalyst development
MechanochemicalSolvent-free, high yieldsLimited to solid-state reactionsScalability, in-situ reaction monitoring
Catalytic Dehydrogenative CouplingDirect synthesis, high selectivityCatalyst cost and recoveryUse of earth-abundant metal catalysts

Advanced Computational Modeling for Structure-Property Correlations

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound, advanced computational modeling can provide deep insights into its electronic structure, reactivity, and potential interactions with biological targets.

Key Research Objectives:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and vibrational frequencies of this compound. ub.ac.idmdpi.comnih.gov This information is crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Molecular Docking Simulations: To explore its potential biological applications, molecular docking studies can simulate the interaction of this compound with the active sites of various enzymes and receptors. nih.gov This can help in identifying potential therapeutic targets and in the rational design of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of this compound derivatives, QSAR models can be developed to establish a correlation between their structural features and biological activities. mdpi.comresearchgate.net This can accelerate the discovery of new lead compounds.

The following table outlines the potential applications of various computational methods in the study of this compound.

Computational MethodApplicationPredicted Properties
Density Functional Theory (DFT)Electronic structure analysisMolecular geometry, HOMO-LUMO gap, vibrational spectra
Molecular DockingBinding mode predictionBinding affinity, interaction with biological targets
Molecular Dynamics (MD)Conformational analysisStability of ligand-protein complexes
QSARStructure-activity relationshipPrediction of biological activity of new derivatives

Exploration of this compound in Materials Science Applications (e.g., Sensors, Optoelectronics)

The unique structural features of hydrazones, including the presence of a C=N bond and aromatic rings, make them attractive candidates for applications in materials science. The future exploration of this compound in this area could unveil novel functionalities.

Key Research Objectives:

Chemosensors: The hydrazone moiety is known to be an effective binding site for various metal ions and anions. researchgate.netnih.gov Research into this compound could focus on its use as a fluorescent or colorimetric chemosensor for the detection of environmentally and biologically important species. rsc.org The synthesis of derivatives with different fluorophores could lead to sensors with high sensitivity and selectivity.

Nonlinear Optics (NLO): Organic materials with large second-order nonlinear optical susceptibilities are in demand for applications in optical signal processing. optica.org The donor-π-acceptor framework that can be incorporated into hydrazone derivatives suggests that this compound could be a precursor to novel NLO materials. acs.org

Optoelectronics and Photonics: Recent studies have shown that hydrazone derivatives can act as organic optical modulators in ultrafast photonics. rsc.org The strong conjugation and photothermal stability of these compounds make them suitable for such applications. Investigating the optical properties of this compound could open up new avenues in this field.

Mechanistic Investigations of Biological Interactions at the Molecular Level

While the broad biological activities of hydrazones are well-documented, the specific molecular mechanisms of action are often not fully understood. nih.govresearchgate.netscispace.com For this compound, future research should aim to elucidate its interactions with biological systems at a molecular level.

Key Research Objectives:

Enzyme Inhibition Studies: If preliminary screenings show inhibitory activity against certain enzymes, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). mdpi.com

Interaction with Nucleic Acids: Investigating the binding of this compound and its metal complexes with DNA and RNA can provide insights into their potential as anticancer or antiviral agents. nih.gov Techniques such as UV-Vis titration, fluorescence spectroscopy, and circular dichroism can be employed.

Hydrolytic Stability and Metabolism: The stability of the hydrazone linkage is pH-dependent, which is a key feature for applications like drug delivery. wikipedia.orgacs.org In-depth studies on the hydrolysis mechanism and metabolic pathways of this compound are crucial for its development as a therapeutic agent. nih.govnih.govnih.gov

Expanding Coordination Chemistry to Include Rare and Earth-Abundant Metals

The ability of hydrazones to act as versatile ligands and form stable complexes with a wide range of metal ions is well-established. jptcp.comrsc.orgchemistryjournal.netnih.gov Expanding the coordination chemistry of this compound to include a broader array of metals could lead to complexes with novel properties and applications.

Key Research Objectives:

Complexes with Earth-Abundant Metals: The synthesis and characterization of this compound complexes with earth-abundant metals like iron, copper, and manganese are of great interest due to their low cost and environmental compatibility. These complexes could find applications in catalysis and materials science.

Lanthanide Complexes: The coordination chemistry of hydrazones with lanthanide ions has been explored for applications in luminescence and magnetism. nih.govmdpi.comnih.govias.ac.inasianpubs.org The synthesis of lanthanide complexes of this compound could yield materials with interesting photophysical properties.

Structural Diversity: A systematic investigation into how reaction conditions (e.g., solvent, temperature, metal-to-ligand ratio) influence the dimensionality and topology of the resulting coordination polymers or metal-organic frameworks (MOFs) could lead to materials with tailored properties.

The following table summarizes the potential of this compound in forming complexes with different classes of metals.

Metal ClassPotential Applications of ComplexesKey Research Focus
Transition MetalsCatalysis, antimicrobial agents, sensorsSynthesis, structural characterization, reactivity studies
LanthanidesLuminescent materials, magnetic probesPhotophysical properties, magnetic behavior
Earth-Abundant MetalsGreen catalysis, sustainable materialsCost-effective synthesis, catalytic activity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-benzylidenehexanohydrazide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via a condensation reaction between hexanohydrazide and substituted benzaldehydes under reflux in ethanol or methanol. Key parameters include reaction temperature (60–90°C), solvent polarity, and stoichiometric ratios. Purification involves recrystallization or column chromatography (e.g., chloroform:petroleum ether 8:2) .
  • Data Note : Yields vary from 70–85% depending on substituents. For example, electron-withdrawing groups on benzaldehyde reduce reaction times but may lower yields due to side reactions .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodology :

  • NMR : Confirm hydrazone bond formation (δ 10–12 ppm for NH protons) and aromatic substitution patterns.
  • IR : Detect C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 309.1 for unsubstituted derivatives) .
    • Advanced Tip : Use X-ray crystallography (e.g., CCDC-1477846) to resolve stereochemical ambiguities in Z/E isomers .

Q. How are preliminary biological activities (e.g., antimicrobial) assessed for this compound?

  • Methodology :

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). MIC values are reported in µg/mL .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structural modifications enhance the bioactivity of this compound?

  • Methodology : Introduce substituents (e.g., –OCH₃, –NO₂, halogens) on the benzaldehyde moiety to modulate electronic and steric effects. For example:

  • Electron-donating groups (e.g., –OCH₃) improve solubility and antimicrobial activity.
  • Electron-withdrawing groups (e.g., –NO₂) enhance anticancer potency but may increase toxicity .
    • Case Study : N'-(3,4,5-trimethoxybenzylidene) derivatives show 2–3× higher antifungal activity compared to unsubstituted analogs .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodology :

  • Standardize Assays : Use identical cell lines, culture conditions, and positive controls (e.g., doxorubicin for anticancer studies).
  • SAR Analysis : Correlate substituent effects with bioactivity trends. For example, ortho-substituted derivatives may exhibit reduced activity due to steric hindrance .
    • Data Conflict Example : Discrepancies in α-glucosidase inhibition (IC₅₀ 12–45 µM) arise from enzyme source variations (yeast vs. mammalian) .

Q. How are metal complexes of this compound synthesized, and what are their applications?

  • Methodology : React hydrazide ligands with metal salts (e.g., Cu(OAc)₂) in ethanol under reflux for 8–10 hours. Monitor via TLC and purify by column chromatography.

  • Example : Cu(II) complexes show enhanced DNA-binding affinity and anticancer activity compared to free ligands .
    • Advanced Characterization : EPR and cyclic voltammetry to study redox behavior and metal-ligand interactions .

Methodological Challenges and Solutions

Q. What analytical challenges arise in studying hydrolytic stability, and how are they addressed?

  • Challenge : Hydrazone bonds are prone to hydrolysis under acidic/basic conditions, complicating pharmacokinetic studies.
  • Solution :

  • Use HPLC-MS to monitor degradation products (e.g., hexanohydrazide and benzaldehyde fragments).
  • Stabilize via encapsulation in liposomes or cyclodextrins .

Q. How can computational tools predict the reactivity of this compound derivatives?

  • Methodology :

  • DFT Calculations : Optimize geometries (e.g., B3LYP/6-31G*) to predict tautomerism (keto-enol equilibrium) and reactive sites.
  • Molecular Docking : Simulate binding to target enzymes (e.g., α-glucosidase) to prioritize synthetic targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.